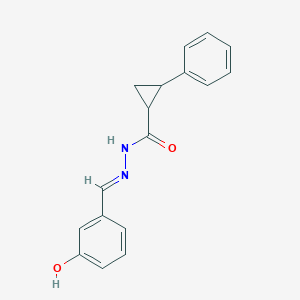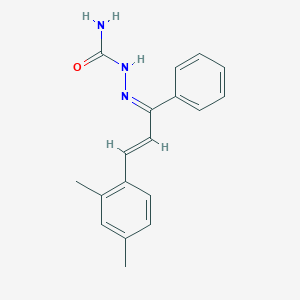
N,N'-2,6-pyridinediyldiisonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-2,6-pyridinediyldiisonicotinamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 2,6-bis[1-(pyridine-4-carbonyl) pyridin-2-ylamino] hexane-1,6-diamine or BIPN. It is a symmetric molecule that contains two isonicotinamide groups linked by a 2,6-pyridinediyl bridge.
Mecanismo De Acción
The mechanism of action of N,N'-2,6-pyridinediyldiisonicotinamide involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in DNA repair, and its inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N,N'-2,6-pyridinediyldiisonicotinamide are primarily related to its inhibition of PARP. The accumulation of DNA damage caused by the inhibition of PARP leads to the activation of various cellular pathways, ultimately resulting in cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of N,N'-2,6-pyridinediyldiisonicotinamide is its specificity towards PARP inhibition, which makes it an excellent tool for studying the role of PARP in various cellular processes. However, one of the limitations of BIPN is its low solubility in water, which can make it challenging to work with in some experimental setups.
Direcciones Futuras
There are several future directions for the research on N,N'-2,6-pyridinediyldiisonicotinamide. One of the significant areas of research is the development of more efficient synthesis methods for BIPN. Another area of research is the identification of new potential applications of BIPN in various fields of science, such as neuroscience and immunology. Additionally, further studies are needed to determine the optimal dosage and potential side effects of BIPN.
Métodos De Síntesis
The synthesis of N,N'-2,6-pyridinediyldiisonicotinamide involves the reaction between 2,6-pyridinedicarboxylic acid and isonicotinamide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N,N'-2,6-pyridinediyldiisonicotinamide has been extensively studied for its potential applications in various fields of science. One of the significant applications of BIPN is in the field of cancer research, where it has been shown to inhibit the growth of cancer cells by inducing apoptosis. BIPN has also been studied for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-[6-(pyridine-4-carbonylamino)pyridin-2-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2/c23-16(12-4-8-18-9-5-12)21-14-2-1-3-15(20-14)22-17(24)13-6-10-19-11-7-13/h1-11H,(H2,20,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOZPPCIJLVAEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)NC(=O)C2=CC=NC=C2)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[6-(Pyridine-4-amido)pyridin-2-YL]pyridine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[(2-chloro-4-nitrophenoxy)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5724394.png)

![N-(2-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5724404.png)

![2-[isopropyl(methyl)amino]ethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate hydrochloride](/img/structure/B5724421.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5724423.png)
![2-{[4-(methylsulfonyl)-2-nitrophenyl]thio}-1H-benzimidazole](/img/structure/B5724435.png)
![2-hydroxy-N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-phenylacetohydrazide](/img/structure/B5724437.png)


![N-[4-(4-morpholinyl)phenyl]-2-(4-propylphenoxy)acetamide](/img/structure/B5724460.png)
![3-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-2H-chromen-2-one](/img/structure/B5724475.png)

